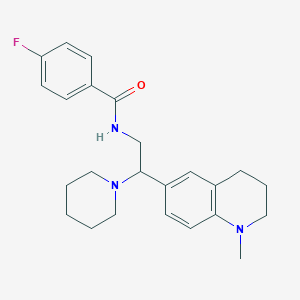

4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O/c1-27-13-5-6-19-16-20(9-12-22(19)27)23(28-14-3-2-4-15-28)17-26-24(29)18-7-10-21(25)11-8-18/h7-12,16,23H,2-6,13-15,17H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVDHAPZEOFFPAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)F)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

-

Formation of the Tetrahydroquinoline Core: : The synthesis begins with the formation of the 1-methyl-1,2,3,4-tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

-

Introduction of the Piperidine Moiety: : The next step involves the introduction of the piperidine ring. This can be done through a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the tetrahydroquinoline intermediate.

-

Attachment of the Fluorobenzamide Group: : The final step involves the coupling of the fluorobenzamide group to the intermediate. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can occur at the amide bond, potentially leading to the formation of amines.

Substitution: The fluorine atom on the benzamide ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

Research indicates that this compound exhibits notable biological activities. Its pharmacological properties have been explored in several studies, highlighting its potential applications in:

- Cancer Treatment : The compound's structure suggests possible interactions with enzymes involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies. Studies have shown that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines .

- Neuropharmacology : The presence of the tetrahydroquinoline moiety may contribute to neuroprotective effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective properties.

Research Findings and Case Studies

Several studies have documented the efficacy of related compounds, providing insights into the potential applications of 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide:

Table 1: Summary of Biological Activities

Therapeutic Potential

The therapeutic potential of 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide extends beyond cancer and neuropharmacology. Its antimicrobial properties suggest applications in treating infections caused by resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The piperidine and tetrahydroquinoline moieties may contribute to the compound’s ability to cross biological membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Variations

Fluorine Positional Isomers

- 4-fluoro). Implications: Altered dipole moment and steric interactions may affect receptor binding or metabolic stability .

Amide Group Modifications

- N-(4-Fluorophenyl)-N′-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-(piperidin-1-yl)ethyl]ethanediamide (CAS: 922096-45-5): Replaces benzamide with an ethanediamide group.

Functional Group Replacements

- 4-Fluoro-N-(2-(4-(5-fluoro-1H-indol-1-yl)piperidin-1-yl)ethyl)benzamide (FIPI): Substitutes tetrahydroquinoline with an indole-containing piperidine. Biological Activity: Known as a phospholipase D (PLD) inhibitor, demonstrating the importance of the indole-piperidine motif in enzyme targeting .

- 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide: Simplified analog lacking the tetrahydroquinoline group. Structural Insight: Piperidine adopts a chair conformation, as confirmed by crystallography, which may influence binding pocket interactions .

Reported Activities

Inferred Structure-Activity Relationships (SAR)

- Fluorine Position : 4-Fluoro substitution (target compound) may enhance metabolic stability compared to 3-fluoro analogs due to reduced steric hindrance .

- Piperidine vs. Tetrahydroquinoline: The tetrahydroquinoline moiety in the target compound could improve lipophilicity and blood-brain barrier penetration compared to simpler piperidine analogs (e.g., 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide) .

- Amide vs.

Physicochemical Properties

Biological Activity

4-Fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a synthetic compound with potential therapeutic applications. Its structure includes a fluorinated benzamide moiety and a tetrahydroquinoline ring, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 397.5 g/mol. The presence of the fluorine atom and the piperidine group suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).

1. Dopamine Receptor Interaction

Research indicates that compounds similar to 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibit selective activity towards the dopamine D4 receptor (D4R). This receptor is implicated in cognitive functions and behaviors such as attention and decision-making.

A study highlighted that novel D4R-selective ligands demonstrated significant intrinsic activity and selectivity over other dopamine receptors (D2R and D3R), suggesting that compounds targeting D4R could enhance cognitive performance in animal models . The potential for these compounds to improve cognitive functions makes them candidates for further investigation in treating disorders like ADHD and schizophrenia.

3. Antimicrobial Properties

Some derivatives of tetrahydroquinoline have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. Although direct studies on the specific compound are not available, its structural analogs suggest potential effectiveness against bacterial infections.

Case Studies

Several studies have explored the biological activities of related compounds:

The biological activity of 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide may involve several mechanisms:

- Receptor Modulation: Interaction with dopamine receptors can modulate neurotransmitter release and influence cognitive processes.

- Cell Cycle Disruption: Similar compounds have been shown to interfere with cancer cell cycle progression, leading to apoptosis.

- Membrane Disruption: Antimicrobial activity is often mediated through disruption of microbial cell membranes or inhibition of essential enzymes.

Q & A

What are the optimal synthetic routes for 4-fluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how can reaction yields be improved?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Preparation of the tetrahydroquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, followed by methylation.

- Step 2: Functionalization of the tetrahydroquinoline with a piperidine-ethylamine sidechain via nucleophilic substitution or reductive amination.

- Step 3: Coupling with 4-fluorobenzoyl chloride under Schotten-Baumann conditions or using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Optimization Strategies: - Use continuous flow reactors to enhance mixing and heat transfer for exothermic steps .

- Screen catalysts (e.g., Pd/C for hydrogenation) to improve stereochemical control .

- Monitor reaction progress via TLC or HPLC-MS to isolate intermediates and minimize side products .

Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR to confirm substitution patterns (e.g., fluorine coupling in F NMR) and stereochemistry of the tetrahydroquinoline and piperidine moieties .

- High-Resolution Mass Spectrometry (HR-MS):

- ESI-MS in positive ion mode to verify molecular weight (±2 ppm accuracy).

- HPLC-PDA/ELSD:

- Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .

- X-ray Crystallography:

- For absolute configuration determination if single crystals are obtainable .

How can researchers design experiments to evaluate this compound’s potential enzyme inhibition or receptor-binding activity?

Methodological Answer:

- Target Identification:

- Use computational tools (e.g., SwissTargetPrediction) to predict targets based on structural analogs (e.g., kinase or GPCR targets common in tetrahydroquinoline derivatives) .

- In Vitro Assays:

- Control Experiments:

- Include positive controls (e.g., known inhibitors like donepezil for cholinesterase) and validate selectivity via counter-screens against unrelated enzymes .

What computational strategies are recommended to resolve contradictions in biological activity data (e.g., conflicting IC50 values across studies)?

Methodological Answer:

- Molecular Dynamics (MD) Simulations:

- Free Energy Perturbation (FEP):

- Meta-Analysis:

How can structure-activity relationship (SAR) studies be systematically conducted to optimize this compound’s pharmacokinetic profile?

Methodological Answer:

- Substituent Variation:

- Synthesize analogs with modifications to the fluorobenzamide (e.g., Cl, CF3 substituents) or piperidine ring (e.g., N-alkylation) .

- ADMET Profiling:

- Lipophilicity: Measure logP via shake-flask method; target 2–5 for optimal membrane permeability.

- Metabolic Stability: Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., vulnerable methyl groups) .

- In Vivo Correlation:

What challenges arise during scale-up synthesis, and how can they be mitigated?

Methodological Answer:

- Key Challenges:

- Exothermic reactions (e.g., benzoylation) causing thermal runaway.

- Low solubility of intermediates in polar solvents.

- Solutions:

How can oxidative degradation pathways be analyzed to improve the compound’s stability in formulation studies?

Methodological Answer:

- Forced Degradation Studies:

- Expose the compound to H2O2 (3% v/v, 40°C) and monitor degradation via UPLC-QTOF to identify oxidation-prone sites (e.g., tertiary amines in piperidine) .

- Stabilization Strategies:

- Add antioxidants (e.g., BHT) or lyophilize with cyclodextrins to protect labile groups .

What in silico tools are suitable for predicting this compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

- Software Platforms:

- Validation:

How can researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

Methodological Answer:

- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

- Metabolite Identification:

- Use LC-MS/MS to detect active/inactive metabolites that may alter efficacy .

- Disease Model Optimization:

- Validate animal models (e.g., transgenic Alzheimer’s mice for CNS targets) to ensure translational relevance .

What strategies are recommended for improving aqueous solubility without compromising target affinity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.